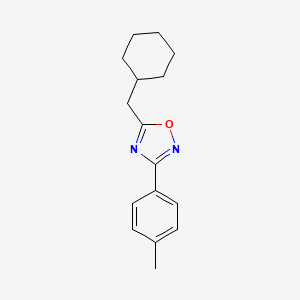

5-(环己基甲基)-3-(4-甲基苯基)-1,2,4-恶二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3,4-oxadiazoles are a class of heterocyclic compounds known for their diverse biological activities and applications in pharmaceuticals. They contain a five-membered ring with two nitrogen and three carbon atoms. The synthesis and study of oxadiazoles, including "5-(cyclohexylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole," are significant due to their potential in drug discovery and material science.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles typically involves the cyclization of hydrazides with various reagents. Although the specific synthesis of "5-(cyclohexylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole" is not directly documented, related compounds are synthesized using methods such as intramolecular cyclization of thiosemicarbazides in alkaline media or acid conditions, and microwave-assisted synthesis for generating 1,2,4-oxadiazol-5-ylmethyl-1,2,3-triazoles, indicating the versatility and innovation in oxadiazole synthesis (Ebrahimi, 2010), (Dürüst & Karakuş, 2017).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles, including the compound of interest, involves a conjugated system that enhances its stability and influences its reactivity. Structural analyses often employ techniques like X-ray diffraction and NMR spectroscopy to elucidate the configuration and confirm the presence of the oxadiazole ring.

Chemical Reactions and Properties

1,3,4-oxadiazoles undergo various chemical reactions, including nucleophilic substitution and electrophilic addition, due to the electron-rich nature of the nitrogen atoms in the ring. They exhibit significant biological activities, including antibacterial and anticancer properties, as seen in some derivatives (Parameshwar, Selvam, Ghashang, & Guhanathan, 2017).

科学研究应用

防腐蚀

恶二唑衍生物因其防腐蚀性能而受到研究。例如,一项研究探讨了取代基和温度对苯并咪唑基1,3,4-恶二唑对硫酸中低碳钢的防腐能力的影响。这些化合物显示出显着的防腐蚀保护作用,表明它们在工业应用中作为防腐剂的潜力(Ammal, Prajila, & Joseph, 2018)。

抗菌和抗真菌活性

1,3,4-恶二唑衍生物的抗菌和抗真菌作用一直是人们关注的主题。例如,某些1,3,4-恶二唑衍生物对金黄色葡萄球菌和大肠杆菌表现出显着的抗菌活性,展示了这些化合物在开发新型抗菌剂中的潜力(Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017)。

抗癫痫活性

新型柠檬烯和柠檬醛基1,3,4-恶二唑的抗癫痫潜力已得到探索,表明这些化合物可以作为开发新型抗惊厥药物的基础(Rajak et al., 2013)。

抗癌和抗糖尿病剂

一系列1,3,4-恶二唑衍生物已被合成并评估其抗癌和抗糖尿病特性。一些化合物在体外对某些癌细胞系表现出有希望的细胞毒性,并且在黑腹果蝇模型中表现出显着的抗糖尿病活性(Shankara et al., 2022)。

作用机制

安全和危害

属性

IUPAC Name |

5-(cyclohexylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c1-12-7-9-14(10-8-12)16-17-15(19-18-16)11-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSFITPRJCINSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)CC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetic acid](/img/structure/B5522883.png)

![N-{2-[2-(2,6-dichlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5522897.png)

![2-{[(5-nitro-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5522917.png)

![2-methyl-5-[2-oxo-2-(3-oxo-4-phenyl-1-piperazinyl)ethyl]-4(3H)-pyrimidinone](/img/structure/B5522919.png)

![N-[2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522930.png)

![ethyl [1-[(4,6-dimethoxy-2-pyrimidinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5522931.png)

![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5522951.png)

![N-[4-(cyanomethyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5522969.png)

![N-cyclohexyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B5522975.png)

![2-[(4-methyl-2-pyrimidinyl)oxy]-N-3-pyridinylacetamide](/img/structure/B5522979.png)

![8-fluoro-2-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5522985.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(2-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5522989.png)